1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea is a synthetic, tris-chlorinated phenylurea-pyridinone derivative. It belongs to a class of diphenylurea compounds often explored in medicinal chemistry for kinase inhibition, but its specific biological profile is not widely characterized in peer-reviewed literature.

Molecular Formula C19H14Cl3N3O2
Molecular Weight 422.69
CAS No. 338755-34-3
Cat. No. B2598085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea
CAS338755-34-3
Molecular FormulaC19H14Cl3N3O2
Molecular Weight422.69
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H14Cl3N3O2/c20-13-5-3-12(4-6-13)11-25-7-1-2-17(18(25)26)24-19(27)23-16-9-14(21)8-15(22)10-16/h1-10H,11H2,(H2,23,24,27)
InChIKeyITYLKAHBTKPBKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea (CAS 338755-34-3)


1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea is a synthetic, tris-chlorinated phenylurea-pyridinone derivative. It belongs to a class of diphenylurea compounds often explored in medicinal chemistry for kinase inhibition, but its specific biological profile is not widely characterized in peer-reviewed literature. Key identifiers include a molecular formula of C19H14Cl3N3O2 and a molecular weight of 422.69 g/mol . Its structure features a 4-chlorobenzyl group on the pyridinone nitrogen and a 3,5-dichlorophenyl group on the urea terminus, a substitution pattern that distinguishes it from mono-chlorinated or non-halogenated analogs in this chemical space.

1
Suitable as a diversity probe for novel kinase or ATP-binding protein screening
Unique scaffold; biological profile not widely characterized
2
Supports intracellular target engagement studies requiring higher predicted permeability
Calculated LogP ~5.2 projects enhanced passive membrane diffusion
3
Useful for chlorine-dependent structure-activity relationship investigations
Tris-chlorinated motif differentiates it from methoxy/cyano analogs

Why In-Class Substitution with 1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea Fails


Direct substitution with simpler diphenylurea analogs, such as 1-(3,5-dichlorophenyl)-3-(3-pyridinyl)urea, is highly problematic. The target compound's unique 4-chlorobenzyl-pyridinone core introduces a specific spatial conformation and electron distribution. Available data on related scaffolds suggest this modification can shift biological activity from non-specific binding to targeted inhibition. For example, a close analog without the pyridinone motif, N-(3,5-dichlorophenyl)-N'-3-pyridinylurea, shows a drastically weak EC50 of 1.50E+5 nM against a streptokinase target [1]. This demonstrates that the core scaffold is insufficient for potent activity, and the specific substitution pattern of the target compound is critical, making generic substitution a high-risk procurement decision without further comparative data.

Core mismatch Simpler diphenylurea analogs lacking the 4-chlorobenzyl-pyridinone motif may show drastically weak activity and cannot replicate targeted inhibition profiles.
Scaffold shift Analogs with cyano/methoxy substitutions instead of chlorine atoms target a different biological space, which may redirect selectivity away from your research target.
Permeability gap Lower-LogP in-class analogs may result in poor membrane penetration, undermining cell-based assay outcomes when passive diffusion is rate-limiting.

Quantitative Differentiation Evidence for 1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea


PrefixCore Scaffold Activity Comparison: No Intrinsic Potency Without Specific Substitution

The unsubstituted core scaffold of the 3,5-dichlorophenyl urea motif shows virtually no activity in functional assays. The comparator compound, 1-(3,5-dichlorophenyl)-3-(3-pyridinyl)urea, which lacks the 4-chlorobenzyl-pyridinone moiety, exhibits an EC50 of 150,000 nM in a streptokinase inhibition assay [1]. This quantitative baseline is critical. It proves that the 3,5-dichlorophenyl group alone does not confer potent biological activity. The target compound's unique 4-chlorobenzyl-2-oxopyridin-3-yl motif is therefore inferred to be a key driver of any superior activity, though a direct head-to-head comparison for this exact compound is not available in the literature.

Core scaffold activity
Class-level inference
Comparator EC50 = 150,000 nM (millimolar-level, inactive core)
Any potent activity is attributable to the unique substitution pattern.
Direct head-to-head data for target compound not available.
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Structural Differentiation: Unique 4-Chlorobenzyl-Pyridinone Scaffold

The target compound is the only known molecule combining a 3,5-dichlorophenyl urea with a 1-(4-chlorobenzyl)-2-oxopyridin-3-yl scaffold. A search of the PubChem Compound database using the InChIKey ITYLKAHBTKPBKX-UHFFFAOYSA-N yields only the target structure and no close structural analogs with >90% similarity that retain both chlorine substitution patterns [1]. The closest alternative scaffold, a 1-(3-cyanophenyl)-3-[1-(4-methoxybenzyl)-2-oxopyridin-3-yl]urea (BDBM62423), shows a dramatically different electronic and steric profile due to the cyano and methoxy substituents, and it targets Epstein-Barr nuclear antigen 1 (EBNA1) with an IC50 of 9,070 nM [2]. This indicates that the target compound's chlorinated motif is structurally novel and likely to engage a different biological target space.

Structural novelty
Data to verify
Unique InChIKey; no high-similarity analogs (>90%) with same halogenation pattern.
Minimizes redundancy with existing tool compounds for novel target space exploration.
Closest analog has different substituents and targets EBNA1 (IC50 9,070 nM).
Chemical Biology Probe Design Cheminformatics

Physicochemical Differentiation: Calculated LogP as a Proxy for Permeability

The predicted lipophilicity of the target compound (ALogP ≈ 5.2) is significantly higher than that of the methoxybenzyl analog (ALogP ≈ 3.8 for the 1-(4-methoxybenzyl)-2-oxopyridin-3-yl core) . This is a direct consequence of the chlorine atoms. For the comparator N-(3,5-dichlorophenyl)-N'-3-pyridinylurea, the measured LogP is 4.05 . The target compound's increased LogP projects a 1.15 unit increase, which correlates with an approximate 10-fold increase in predicted membrane permeability based on established LogP-permeability relationships. While this does not guarantee superior cellular activity, it is a critical differentiator for cell-based assay design where passive diffusion is rate-limiting.

Predicted permeability
Cross-study comparable
ALogP ≈ 5.2 (ΔLogP +1.15 vs simpler analog, implying ~10-fold higher partition coefficient)
Supports intracellular target engagement assay design.
Computed value; does not guarantee superior cellular activity.
ADME Drug-likeness Physicochemical Properties

Optimal Application Scenarios for 1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea in Scientific Procurement


Structure-Activity Relationship (SAR) Probe in Novel Target Space

Given its unique and uncharacterized structure, this compound is best deployed as a diversity probe in primary screening libraries. The evidence shows its core scaffold is inactive, meaning any hit from this compound is directly attributable to its unique 4-chlorobenzyl-pyridinone motif [1]. This makes it an ideal tool for identifying novel binding sites on kinases or other ATP-binding proteins where the 3,5-dichlorophenyl urea occupies a complementary hydrophobic pocket.

Intracellular Target Engagement Assays Requiring High Permeability

The calculated high LogP of ~5.2 positions this compound as a candidate for cell-based assays where passive diffusion is critical. If a screening cascade begins with a biochemical assay using a low-LogP analog, this compound can serve as a more permeable comparator to differentiate between genuine target engagement and false negatives caused by membrane exclusion .

Negative Control for Chlorine-Dependent Binding Studies

The availability of a structurally related analog, 1-(3-cyanophenyl)-3-[1-(4-methoxybenzyl)-2-oxopyridin-3-yl]urea, with an IC50 of 9,070 nM against EBNA1, provides a valuable comparator set [2]. Procuring the target compound alongside this analog allows researchers to directly test the hypothesis that replacing the cyano/methoxy groups with chlorine atoms redirects target selectivity, a crucial experiment for validating a chlorine-focused medicinal chemistry strategy.

Application
Selection Property
Validation Focus
SAR probe in novel target space
Structural uniqueness; inactive core scaffold
Hit attribution to 4-chlorobenzyl-pyridinone motif
Intracellular target engagement assays
High calculated LogP (~5.2)
Permeability-dependent target engagement verification
Chlorine-dependent binding studies
Tris-chlorinated substitution pattern
Target selectivity comparison vs. methoxy/cyano analog
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